molecular formula C17H18N4O6S2 B2843939 N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-34-8

N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2843939
CAS No.: 851782-34-8
M. Wt: 438.47
InChI Key: CBZFUNSPWDBXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound known for its intricate chemical structure and potential applications across various scientific fields. It's characterized by its distinctive pyrazole core substituted with a nitrophenyl group and further functionalized with a methylsulfonyl group and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis. Key steps include the formation of the pyrazole ring through cyclization reactions, followed by selective nitration and sulfonation reactions to introduce the nitrophenyl and methylsulfonyl groups, respectively. The final step involves the coupling of the intermediate with methanesulfonamide under appropriate conditions to achieve the target compound.

Industrial Production Methods: In an industrial setting, the synthesis is optimized for large-scale production, involving efficient catalysis and high-yield reaction conditions. Process optimization might include the use of continuous flow reactors to control reaction times and temperatures precisely, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The nitrophenyl group can be susceptible to oxidative reactions, potentially forming nitro derivatives or oxides.

  • Reduction: : Reduction of the nitro group to an amino group under suitable conditions (e.g., hydrogenation using a palladium catalyst).

  • Substitution: : Nucleophilic aromatic substitution can occur, particularly at the nitrophenyl group, under strong nucleophilic conditions.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as hydrogen gas with palladium on carbon.

  • Nucleophiles like amines or hydroxide ions for substitution reactions.

Major Products Formed

  • Oxidation products: Various nitro and oxo derivatives.

  • Reduction products: Aminophenyl derivatives.

  • Substitution products: New compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in multiple fields:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis and as a probe in reaction mechanism studies.

  • Biology: : Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

  • Medicine: : Explored for its pharmacological properties, particularly as an anti-inflammatory or anti-cancer agent.

  • Industry: : Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets, which could include specific enzymes or receptors. The nitrophenyl and methylsulfonyl groups may play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared to other pyrazole derivatives:

  • Similar Compounds: : Compounds like N-(3-(1-(methylsulfonyl)-5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide or N-(3-(1-(methylsulfonyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

  • Uniqueness: : The positioning of the nitro group and the specific substituents on the pyrazole ring can significantly influence the compound's reactivity and biological activity, making it unique in its applications and effects.

There you go—everything you wanted to know about this intriguing compound. Anything else that piqued your curiosity?

Properties

IUPAC Name

N-[3-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S2/c1-28(24,25)19-14-7-3-5-12(9-14)16-11-17(20(18-16)29(2,26)27)13-6-4-8-15(10-13)21(22)23/h3-10,17,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFUNSPWDBXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.